1,1,1-Trifluorohex-2-ene

Vue d'ensemble

Description

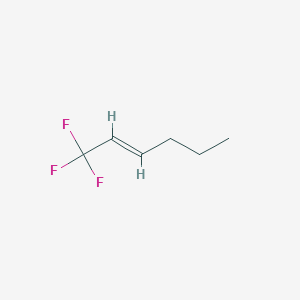

1,1,1-Trifluorohex-2-ene is a chemical compound with the molecular formula C6H9F3 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain with a double bond between the second and third carbon atoms. Three fluorine atoms are attached to the last carbon atom .Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . Its molecular weight is 138.13 . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Molecular Structure and Intramolecular Hydrogen Bonding

1,1,1-Trifluorohex-2-ene's structural properties, including its molecular structure and intramolecular hydrogen bonding, have been a subject of research. Studies using density functional theory calculations and experimental NMR, IR, and Raman spectroscopies have examined its geometries and electronic energies. Such investigations are crucial for understanding the conformational stabilities and spectroscopic properties related to intramolecular hydrogen bonding in molecules like this compound (Vakili et al., 2012).

Synthesis of Fluorinated Compounds

The synthesis of novel fluorinated compounds, such as furan-3-ones and (bis)pyrazoles, utilizing this compound as a building block, has been explored. These syntheses involve direct trifluoroacetylation, representing an effective approach to creating CF3-containing compounds (Bazhin et al., 2014).

Enantioselective Synthesis in Catalysis

Research has also focused on the enantioselective synthesis of trifluoroalkan-2-ols using this compound. This process involves hydrogenation in the presence of chiral ruthenium catalysts, highlighting the potential of this compound in asymmetric synthesis and catalysis (Kuroki et al., 2000).

Fluoropolymer Films and Hydrophobic Surfaces

This compound has been used in the plasma polymerization process to create fluoropolymer films on various substrates. These films contribute to hydrophobic and superhydrophobic surface properties, relevant in material science and surface engineering (Psarski et al., 2015).

Electrophilic Reactions and Chemical Synthesis

The molecule has been involved in various electrophilic reactions, leading to the synthesis of trifluoromethyl-substituted carbo- and heterocycles. This aspect of this compound chemistry is significant for developing new synthetic methodologies and functional compounds (Yakovenko et al., 2015).

Safety and Hazards

1,1,1-Trifluorohex-2-ene is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

(E)-1,1,1-trifluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3/c1-2-3-4-5-6(7,8)9/h4-5H,2-3H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOOLLOGNZMZOZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.